

# 2-Nitronaphthalene: A Comprehensive Technical Guide to Health and Safety Hazards

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## Compound of Interest

Compound Name: 2-Nitronaphthalene

Cat. No.: B181648

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety hazards associated with **2-nitronaphthalene**. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and mitigate potential risks. This document summarizes key quantitative data, details experimental protocols for toxicity assessment, and visualizes the metabolic pathway of **2-nitronaphthalene**.

## Chemical and Physical Properties

**2-Nitronaphthalene** is a yellow, crystalline solid.<sup>[1][2]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	
Molecular Weight	173.17 g/mol	[1]
Appearance	Yellow to brown solid	[3]
Melting Point	76-79 °C (169-174 °F)	[1][4]
Boiling Point	315 °C (600 °F)	[1]
Solubility	Insoluble in water; very soluble in ethyl alcohol and diethyl ether	[1][2]
Vapor Pressure	0.000032 kPa at 25°C	[5]
Vapor Density	5.89 (air = 1)	[1][4]
Flash Point	160 °C (320 °F)	[2][5]
LogP	2.78	[1]

## Toxicological Profile and Health Hazards

**2-Nitronaphthalene** is a hazardous substance that can cause adverse health effects through inhalation, skin absorption, and ingestion.[6][7] The primary target organs are the skin and respiratory system.[6][7]

### Acute Effects:

- Irritation: Causes irritation to the skin, eyes, and respiratory tract.[3][6]
- Methemoglobinemia: The substance may affect the blood, leading to the formation of methemoglobin, which can cause cyanosis (blue lips, fingernails, and skin), confusion, dizziness, headache, nausea, and unconsciousness.[4] The effects may be delayed, and medical observation is indicated.[4][5]

### Chronic Effects:

- Dermatitis: Prolonged or repeated skin contact may cause dermatitis.[3][6]
- Carcinogenicity: **2-Nitronaphthalene** is considered a potential occupational carcinogen.[6][7]

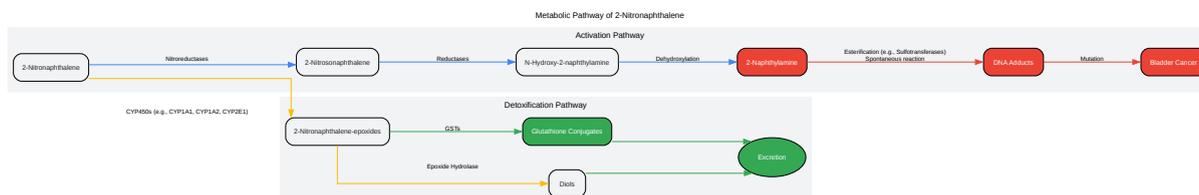
## Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **2-nitronaphthalene** as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans.[8][9] However, there is evidence of carcinogenicity in experimental animals.[8] One study on a single female rhesus monkey showed that prolonged oral administration of **2-nitronaphthalene** induced papillomas in the urinary bladder.[8] It is metabolized to 2-naphthylamine, a known human bladder carcinogen.[8][10]

Agency	Classification	Reference
IARC	Group 3: Not classifiable as to its carcinogenicity to humans	[8][9]
NIOSH	Potential occupational carcinogen	[6]
GHS	H350: May cause cancer	[5]

## Metabolic Pathway and Mechanism of Toxicity

The toxicity of **2-nitronaphthalene** is linked to its metabolic activation into reactive intermediates. The metabolic pathway involves several enzymatic reactions, primarily occurring in the liver.



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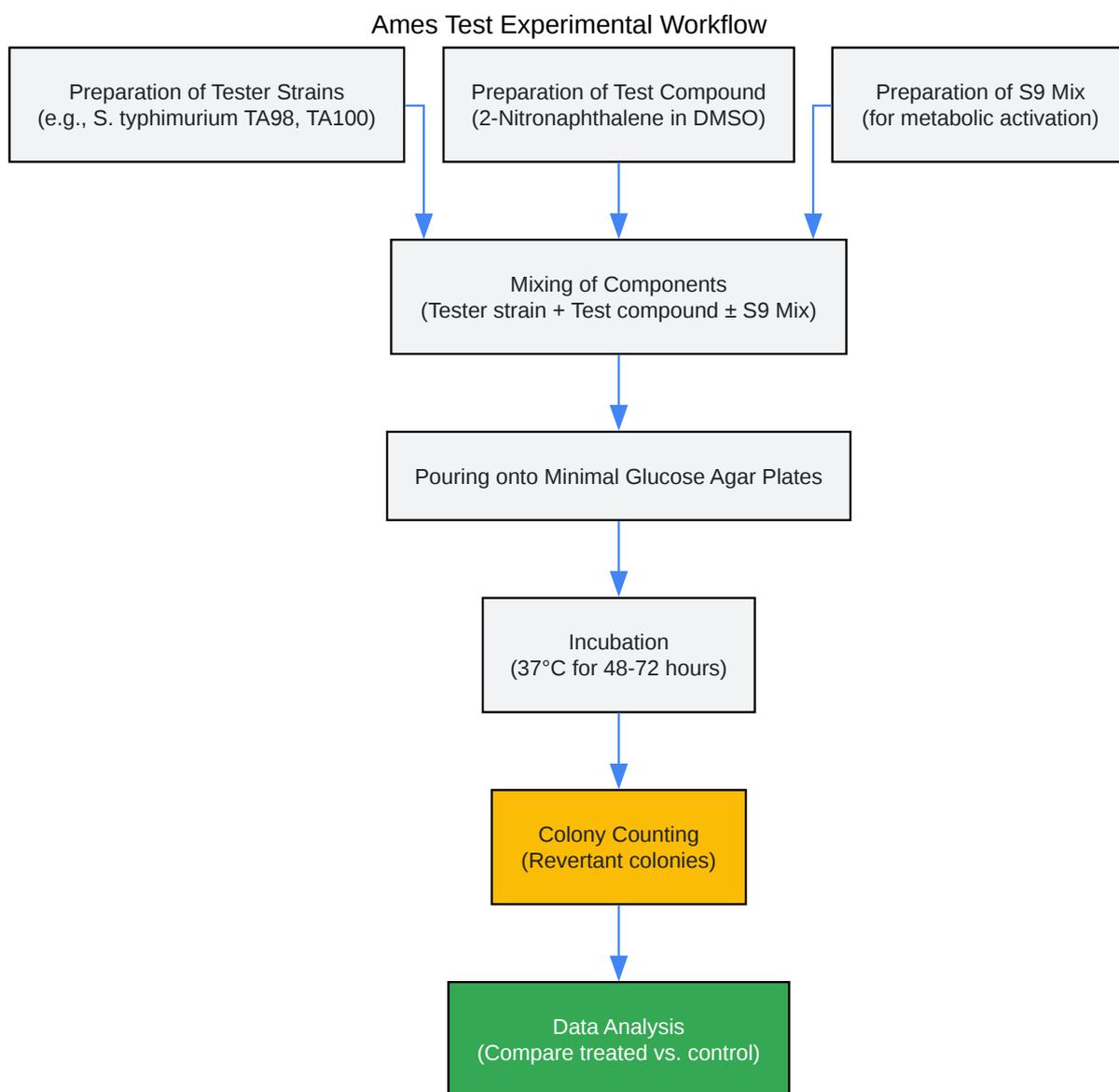
Metabolic activation and detoxification pathways of **2-nitronaphthalene**.

## Experimental Protocols for Hazard Assessment

The assessment of **2-nitronaphthalene**'s toxicity involves various *in vitro* and *in vivo* studies. Below are detailed methodologies for key experiments.

### Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.



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A generalized workflow for the Ames Test.

#### Methodology:

- **Strain Preparation:** Cultures of *Salmonella typhimurium* strains (e.g., TA98, TA100) are grown overnight in nutrient broth.

- **Test Compound Preparation:** **2-Nitronaphthalene** is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a range of concentrations.
- **Metabolic Activation:** For tests including metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with cofactors to create the S9 mix.
- **Exposure:** The bacterial culture, the test compound solution, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a test tube.
- **Plating:** Molten top agar is added to the mixture, which is then poured onto a minimal glucose agar plate.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
- **Analysis:** The number of revertant colonies on the test plates is compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

## In Vivo Carcinogenicity Study in Non-Human Primates

Long-term studies in non-human primates are conducted to assess the carcinogenic potential of a substance over a prolonged exposure period.

Methodology (Representative Protocol):

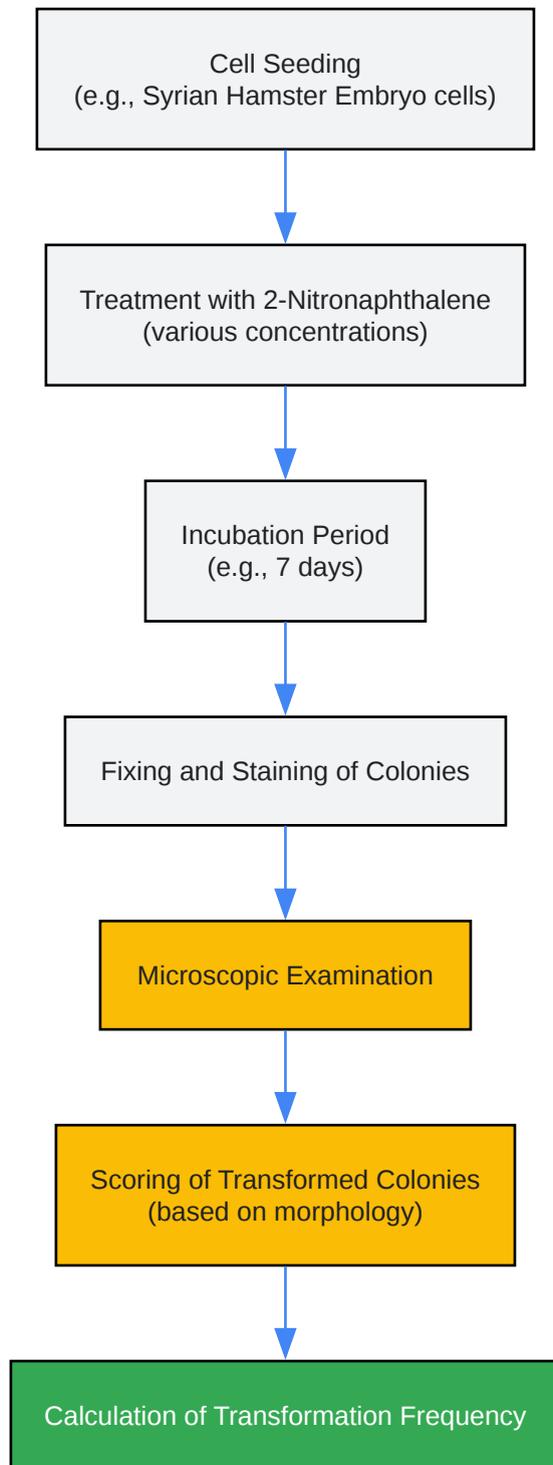
- **Animal Selection and Acclimatization:** Adult female rhesus monkeys (*Macaca mulatta*) are selected and acclimatized to the laboratory conditions for a minimum of 30 days. Animals are individually housed and provided with a standard diet and water ad libitum.
- **Dose Preparation and Administration:** **2-Nitronaphthalene** is suspended in a suitable vehicle (e.g., corn oil). The test substance is administered orally via gavage at a predetermined dose level (e.g., 100 mg/kg body weight) daily, five days a week. A control group receives the vehicle only.

- **Clinical Observations:** Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption. Body weights are recorded weekly.
- **Pathology:**
  - **Interim and Terminal Sacrifices:** Animals are subjected to a complete necropsy at scheduled interim periods and at the termination of the study (e.g., after several years).
  - **Organ Collection and Histopathology:** All major organs and tissues are collected, weighed, and preserved in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically for any neoplastic or non-neoplastic lesions.
- **Data Analysis:** The incidence and severity of tumors in the treated group are compared to the control group using appropriate statistical methods.

## Cell Transformation Assay (CTA)

The cell transformation assay is an in vitro method to assess the carcinogenic potential of a chemical by its ability to induce morphological changes in cultured cells.

## Cell Transformation Assay Workflow



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A generalized workflow for the Cell Transformation Assay.

Methodology (Syrian Hamster Embryo - SHE - Cells):

- **Cell Culture:** Primary Syrian hamster embryo (SHE) cells are prepared from 13-day-old fetuses.
- **Plating:** A feeder layer of X-ray-irradiated SHE cells is plated in culture dishes. Target SHE cells are then seeded on top of the feeder layer.
- **Treatment:** After a 24-hour attachment period, the cells are exposed to various concentrations of **2-nitronaphthalene** for a defined period (e.g., 24 or 48 hours).
- **Incubation:** The treatment medium is removed, and the cells are cultured in fresh medium for approximately 7 days to allow for colony formation.
- **Fixing and Staining:** The colonies are fixed with methanol and stained with Giemsa.
- **Scoring:** The colonies are examined under a microscope. Normal colonies exhibit organized, contact-inhibited growth, while transformed colonies show a random, crisscross orientation of cells and piling up.
- **Data Analysis:** The transformation frequency (number of transformed colonies per total number of colonies) is calculated for each concentration and compared to the solvent control. A significant, dose-related increase in the transformation frequency indicates carcinogenic potential.

## Safe Handling, Storage, and Emergency Procedures

Strict adherence to safety protocols is essential when working with **2-nitronaphthalene**.

### Personal Protective Equipment (PPE)

- **Respiratory Protection:** Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.<sup>[6]</sup> For concentrations above the NIOSH REL or at any detectable concentration, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.<sup>[6]</sup>
- **Eye Protection:** Wear chemical safety goggles or a face shield.<sup>[3]</sup>
- **Skin Protection:** Wear appropriate protective gloves and clothing to prevent skin contact.<sup>[3]</sup>

## Handling and Storage

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Minimize dust generation and accumulation.[3] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

## First Aid Measures

Exposure Route	First Aid Procedure	Reference
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.	[3]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.	[3]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.	[3]
Ingestion	Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.	[3]

## Spills and Leaks

- Small Spills: Sweep up the material, avoiding dust generation, and place it into a suitable, covered container for disposal.[3]

- Large Spills: Isolate the spill area for at least 25 meters (75 feet) in all directions.[7] Consider initial downwind evacuation for at least 100 meters (330 feet).[7]

## Fire Fighting Measures

- Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[3]
- Hazards from Combustion: Decomposes on burning, producing toxic fumes.[4]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

## Exposure Limits

Organization	Limit	Reference
NIOSH REL	Ca (Potential occupational carcinogen)	[6]
OSHA PEL	None established	[3]
ACGIH TLV	None established	[3]
MAK	Carcinogen category: 2	[4]

## Conclusion

**2-Nitronaphthalene** is a hazardous chemical with the potential to cause significant health effects, including irritation, methemoglobinemia, and cancer. A thorough understanding of its toxicological properties, metabolic activation, and appropriate safety measures is crucial for researchers and professionals who handle this compound. The implementation of stringent engineering controls, the consistent use of personal protective equipment, and adherence to safe work practices are paramount to minimizing exposure and ensuring a safe working environment.

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